molecular formula C31H30O5 B12406205 BChE-IN-12

BChE-IN-12

Cat. No.: B12406205
M. Wt: 482.6 g/mol
InChI Key: ZOIDYDVRHCMSNC-UHFFFAOYSA-N
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Description

BChE-IN-12 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes choline-based esters. Butyrylcholinesterase plays a critical role in maintaining normal cholinergic function by hydrolyzing acetylcholine. Selective inhibition of butyrylcholinesterase has been regarded as a viable therapeutic approach in treating neurodegenerative disorders such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BChE-IN-12 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often includes optimization of reaction conditions, purification techniques such as crystallization or chromatography, and quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

BChE-IN-12 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and protective groups (e.g., tert-butyloxycarbonyl, benzyl) to ensure the stability of intermediates. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various intermediates and the final this compound compound. Each step in the synthesis is designed to introduce specific functional groups or modify existing ones to enhance the inhibitory activity of the final product .

Scientific Research Applications

BChE-IN-12 has a wide range of scientific research applications, including:

Mechanism of Action

BChE-IN-12 exerts its effects by selectively binding to the active site of butyrylcholinesterase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft. The molecular targets involved include the catalytic triad of butyrylcholinesterase, which consists of serine, histidine, and glutamate residues. The binding of this compound to these residues disrupts the normal function of the enzyme, resulting in its inhibition .

Comparison with Similar Compounds

BChE-IN-12 is unique in its high selectivity and potency as a butyrylcholinesterase inhibitor. Similar compounds include:

Compared to these compounds, this compound offers higher selectivity for butyrylcholinesterase, making it a valuable tool for studying the specific inhibition of this enzyme and its therapeutic potential .

Properties

Molecular Formula

C31H30O5

Molecular Weight

482.6 g/mol

IUPAC Name

1,8-bis[(4-hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol;ethane

InChI

InChI=1S/C29H24O5.C2H6/c1-34-28-16-27(33)25(15-18-4-8-20(31)9-5-18)23-11-10-21-22(29(23)28)12-13-26(32)24(21)14-17-2-6-19(30)7-3-17;1-2/h2-13,16,30-33H,14-15H2,1H3;1-2H3

InChI Key

ZOIDYDVRHCMSNC-UHFFFAOYSA-N

Canonical SMILES

CC.COC1=C2C3=C(C=CC2=C(C(=C1)O)CC4=CC=C(C=C4)O)C(=C(C=C3)O)CC5=CC=C(C=C5)O

Origin of Product

United States

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